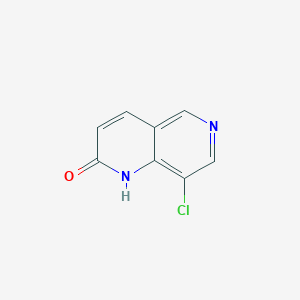

8-Chloro-1,6-naphthyridin-2(1h)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

8-chloro-1H-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C8H5ClN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12) |

InChI Key |

CJVFWWXCQSKCAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C(C=NC=C21)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 8 Chloro 1,6 Naphthyridin 2 1h One and Analogs

Retrosynthetic Analysis of the 8-Chloro-1,6-naphthyridin-2(1H)-one Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. mdpi.comgoogle.com For the this compound framework, the primary disconnections involve breaking the bonds of the pyridone ring.

Two main retrosynthetic approaches are considered for the 1,6-naphthyridin-2(1H)-one core: one involving a preformed pyridine (B92270) and the other a preformed pyridone. mdpi.comepo.org

Scheme 1: General Retrosynthetic Disconnections for the 1,6-Naphthyridin-2(1H)-one Scaffold

| Disconnection Strategy | Precursor Type | Key Bonds Broken | Description |

| Strategy A | Preformed Pyridine | C4a-C5 and C8-C8a | This approach starts with a substituted pyridine and builds the second (pyridone) ring onto it. |

| Strategy B | Preformed Pyridone | C5–C6 and C7–C8 or C5–C6 and C8–C8a | This strategy utilizes a pre-existing pyridone ring and constructs the adjoining pyridine ring. |

For the specific target of this compound, the retrosynthetic analysis must also consider the introduction of the C8-chloro substituent. This can be achieved either by starting with a pyridine precursor already bearing a chlorine atom at the appropriate position or by a late-stage halogenation of the formed naphthyridinone ring.

Approaches for Constructing the 1,6-Naphthyridinone Ring System

The construction of the 1,6-naphthyridinone ring system is a critical step in the synthesis of the target molecule and its analogs. Various cyclization strategies have been developed, primarily categorized by the nature of the starting scaffold.

Cyclization Reactions Utilizing Preformed Pyridine Scaffolds

A common and versatile approach to the 1,6-naphthyridin-2(1H)-one core involves the use of a pre-existing, appropriately substituted pyridine ring. This strategy typically involves the annulation of the second ring through cyclization reactions.

One prominent method starts from a 4-aminopyridine (B3432731) derivative. For instance, the condensation of a 4-aminonicotinaldehyde (B1271976) with active methylene (B1212753) compounds like malonamide (B141969) can afford the 1,6-naphthyridin-2(1H)-one skeleton. epo.org Similarly, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate to form the bicyclic system. epo.org

A significant route for introducing substituents, including those that could lead to the 8-chloro group, involves starting with a 4-chloropyridine (B1293800) derivative. For example, ethyl 4,6-dichloro-3-pyridinecarboxylate has been used as a precursor. epo.orggoogle.com This starting material is first reacted with an amine, which introduces the N1 substituent of the final naphthyridinone. Subsequent condensation with a reagent like methyl phenylacetate (B1230308) leads to the formation of the 1,6-naphthyridin-2(1H)-one structure. google.com While this example leads to a 7-chloro derivative, the principle of using a pre-chlorinated pyridine is a key strategy.

To obtain the 8-chloro target, a plausible synthetic route would involve a pyridine precursor with a chlorine atom at the C3 position and an amino group at the C2 position. For example, 2-amino-3-chloropyridine (B188170) is a commercially available starting material that could potentially undergo cyclization with a suitable three-carbon component to form the pyridone ring. sigmaaldrich.comnih.gov

Cyclization Reactions Utilizing Preformed Pyridone Scaffolds

An alternative strategy for the synthesis of 1,6-naphthyridin-2(1H)-ones begins with a preformed pyridone ring. Different bond disconnections on the pyridone lead to various synthetic pathways. mdpi.com

One such methodology, developed in the early 1990s, utilizes 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles as the pyridone precursor. epo.org Reaction of these pyridones with reagents like dimethyl malonate, methyl cyanoacetate, or cyanoacetamide, followed by acidic or basic cyclization, can generate a wide array of substituted 1,6-naphthyridin-2(1H)-ones. epo.org This method has been particularly useful for introducing a nitrile group at the C8 position, which can serve as a handle for further functionalization. epo.org

Another approach involves the treatment of a pyridone with tert-butoxybis(dimethylamino)methane to yield the 1,6-naphthyridin-2(1H)-one. google.com Furthermore, fused 1,6-naphthyridin-2(1H)-ones can be synthesized from a pyridone starting material. google.com

Tandem Cyclization and Functionalization Strategies

Modern synthetic methods often aim for efficiency through tandem reactions, where multiple bond-forming events occur in a single pot. While specific examples for the direct synthesis of this compound via a tandem process are not widely reported, related strategies highlight the potential of this approach. For instance, a palladium-catalyzed intramolecular cyclization of 3-chloro-N-phenyl-pyridin-2-amine has been used to synthesize α-carbolines, demonstrating the formation of a new ring fused to a pyridine. orgsyn.org Such metal-catalyzed processes could potentially be adapted for the construction of the 1,6-naphthyridinone system.

Introduction of the Chloro Substituent at the C8 Position

The introduction of a chlorine atom at the C8 position of the 1,6-naphthyridin-2(1H)-one ring is a key challenge. This can be accomplished either by direct halogenation of the pre-formed naphthyridinone or by carrying the chloro substituent through the synthesis from a chlorinated precursor.

Direct Halogenation Methods

Direct halogenation of alkanes and aromatic rings is a fundamental transformation in organic synthesis. libretexts.org However, the direct chlorination of the 1,6-naphthyridin-2(1H)-one scaffold to selectively yield the 8-chloro derivative is not well-documented and presents challenges due to the presence of multiple reactive sites on the heterocyclic ring. The reactivity of the naphthyridinone ring towards electrophilic halogenating agents would need to be carefully controlled to achieve the desired regioselectivity. The presence of the pyridone ring can influence the electronic properties of the second pyridine ring, potentially directing substitution to other positions.

While direct C8 chlorination of 1,6-naphthyridin-2(1H)-one is not explicitly described, methods for the chlorination of related naphthyridine systems exist. For example, the synthesis of 2,3-dichloropyridine (B146566) can be achieved from 2-piperidone (B129406) through a series of chlorination and elimination steps. google.com Also, the synthesis of 2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxo-hexyl)-1-isoindolinone involves the chlorination of a 7-hydroxy-1,8-naphthyridine intermediate using a chlorinating agent like phosphorus oxychloride. google.comnih.gov These examples, although on different isomers, suggest that the conversion of a hydroxy or amino group at the desired position into a chloro group via reagents like phosphorus oxychloride or through a Sandmeyer-type reaction could be a viable, albeit indirect, strategy.

Pre-functionalization and Subsequent Chlorination Routes

One common approach to the synthesis of chloro-substituted naphthyridinones involves the initial construction of the core naphthyridinone ring system, followed by a chlorination step. This strategy allows for the establishment of the heterocyclic framework before the introduction of the halogen.

A key intermediate in many syntheses is the 1,6-naphthyridin-2(1H)-one core. The synthesis of this core can be achieved through various methods, often starting from preformed pyridine or pyridone rings. mdpi.comnih.gov For instance, the condensation of 4-aminonicotinaldehyde with active methylene compounds can yield the 1,6-naphthyridin-2(1H)-one scaffold. mdpi.comnih.gov Another approach involves the reaction of ethyl 4,6-dichloro-3-pyridinecarboxylate with an amine, followed by condensation with methyl phenylacetate. mdpi.comnih.gov

Once the 1,6-naphthyridin-2(1H)-one or a suitably functionalized precursor is obtained, chlorination can be carried out. While direct chlorination of the parent 1,6-naphthyridin-2(1H)-one at the C8 position is not extensively detailed in the provided results, chlorination of related naphthyridinone systems is a known transformation. For example, chlorination of 1,5-naphthyridine-2(1H)-ones and 1,5-naphthyridine-4(1H)-ones using reagents like phosphorus oxychloride (POCl₃) has been successfully employed to introduce a chloro group. nih.gov This suggests that similar methods could be applicable to the 1,6-naphthyridinone series, likely requiring specific reaction conditions to achieve regioselectivity for the C8 position.

The synthesis of C8-unsubstituted 1,6-naphthyridin-2(1H)-ones has been achieved through a multi-step sequence involving the ring opening and decarboxylation of pyrano[4,3-b]pyridine-2,7-diones. mdpi.comnih.gov This provides a potential substrate for subsequent targeted C8-chlorination.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Chloro-Substitution

Nucleophilic aromatic substitution (SNAr) presents an alternative and powerful strategy for the introduction of a chloro group onto the naphthyridinone scaffold. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic system facilitates this reaction. wikipedia.org

In the context of this compound synthesis, an SNAr approach would typically involve a naphthyridinone precursor bearing a suitable leaving group at the C8 position, such as a nitro group or a different halogen. A chloride ion source would then act as the nucleophile to displace this leaving group. The efficiency of the SNAr reaction is highly dependent on the nature of the substrate, the nucleophile, and the reaction conditions. The electron-deficient nature of the pyridine ring within the naphthyridinone system generally makes it susceptible to nucleophilic attack. masterorganicchemistry.com

The mechanism proceeds through a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The presence of the pyridone nitrogen and the carbonyl group in the 1,6-naphthyridin-2(1H)-one structure would contribute to the stabilization of this intermediate, thereby favoring the SNAr pathway. wikipedia.org

While specific examples of SNAr for the synthesis of this compound are not explicitly detailed, the general principles of SNAr on heteroaromatic systems are well-established and provide a viable synthetic route. tum.denih.gov For instance, the displacement of a chloro group by an amine has been demonstrated in the synthesis of 2-amino-1,5-naphthyridine from 2-chloro-1,5-naphthyridine, illustrating the feasibility of nucleophilic substitution on the naphthyridine core. nih.gov

| Reaction Type | Starting Material Example | Reagent Example | Product Feature | Reference |

| Pre-functionalization/Chlorination | 1,6-Naphthyridin-2(1H)-one | POCl₃ | Chloro-substituted naphthyridinone | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | 8-Nitro-1,6-naphthyridin-2(1H)-one | Chloride source (e.g., HCl) | This compound | wikipedia.orgmasterorganicchemistry.com |

Methodological Advancements in the Synthesis of this compound

Recent advancements in synthetic methodologies are continuously shaping the approaches to constructing complex heterocyclic molecules like this compound, with a focus on improving efficiency, safety, and sustainability.

Green Chemistry Principles in Naphthyridinone Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. acs.org Key aspects include the use of safer solvents, reducing waste, and improving atom economy.

In the context of naphthyridine synthesis, a greener method has been developed for substituted 1,8-naphthyridines using the Friedländer reaction with water as the solvent. rsc.org This approach offers a more environmentally benign alternative to traditional methods that often rely on volatile organic solvents. The use of water as a solvent and the high yields achieved demonstrate the potential for applying green chemistry principles to the synthesis of related naphthyridinone structures. rsc.org

Another green chemistry approach involves the use of enzymatic processes. For example, the enzymatic synthesis of 6-aminopenicillanic acid (6-APA) using pen-acylase in water at mild temperatures has replaced a less environmentally friendly chemical process. acs.org While not directly applied to this compound in the provided results, this highlights the potential for biocatalysis in the synthesis of complex pharmaceutical intermediates, potentially reducing the need for protecting groups and harsh reagents. acs.org The use of microwave-assisted synthesis in an aqueous medium has also been reported for the synthesis of imidazole-based pyrimidine (B1678525) hybrids, offering a rapid and eco-friendly method. nih.gov

| Green Chemistry Principle | Application in Naphthyridine/Related Synthesis | Advantage | Reference |

| Use of Safer Solvents | Friedländer reaction for 1,8-naphthyridines in water | Reduced use of volatile organic solvents | rsc.org |

| Waste Prevention | Enzymatic synthesis of 6-APA | Higher atom economy, less waste | acs.org |

| Energy Efficiency | Microwave-assisted synthesis of imidazole (B134444) hybrids | Faster reaction times | nih.gov |

Catalyst Development for Targeted Functionalization

The development of novel catalysts is a cornerstone of modern synthetic chemistry, enabling new transformations and improving the selectivity of existing ones. In the synthesis of this compound and its analogs, catalysts can play a crucial role in achieving targeted functionalization.

For instance, the use of a camphor (B46023) sulfonic acid (CSA) catalyst has been shown to promote the diastereoselective synthesis of pyrano and furano naphthyridine derivatives. This demonstrates the potential of organocatalysis to control stereochemistry in the synthesis of complex naphthyridine-based systems.

Chemical Transformations and Functionalization of 8 Chloro 1,6 Naphthyridin 2 1h One

Reactivity at the Chloro Position (C8)

The chlorine atom at the C8 position is a primary site for chemical modification, susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions

The electron-withdrawing nature of the naphthyridinone ring system facilitates the displacement of the C8 chloro group by various nucleophiles.

Amines: The reaction of 8-chloro-1,6-naphthyridin-2(1H)-one with amines is a common method for introducing nitrogen-containing substituents. These reactions, often classified as nucleophilic aromatic substitution (SNAr), typically proceed by heating the reactants in a suitable solvent, sometimes with the addition of a base or acid catalyst. nih.gov For instance, the reaction with various amines can lead to the formation of 8-amino-1,6-naphthyridin-2(1H)-one derivatives. The nucleophilicity of the amine and the reaction conditions significantly influence the outcome and yield of the reaction. nih.gov

Thiols: Similarly, thiols can act as nucleophiles to displace the chlorine atom, yielding 8-thioether derivatives. mdpi.com These reactions are valuable for introducing sulfur-containing functional groups, which can alter the molecule's physicochemical properties. The reaction of a chloro-heterocycle with a thiol often proceeds under basic conditions to generate the more nucleophilic thiolate anion. nih.govmdpi.com

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also participate in substitution reactions at the C8 position. researchgate.net These reactions are typically carried out in the presence of a strong base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

Cross-Coupling Reactions for C8 Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the C8 position of the naphthyridinone core. tezu.ernet.inrsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the C8-chloro atom with a boronic acid or ester in the presence of a palladium catalyst and a base. tezu.ernet.in This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups at the C8 position, enabling the synthesis of complex molecular architectures. nih.govnii.ac.jp

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between the C8 position and a terminal alkyne. rsc.orgnii.ac.jp This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govresearchgate.net The resulting 8-alkynyl-1,6-naphthyridin-2(1H)-ones are versatile intermediates for further transformations.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the C8-chloro atom with an alkene. rsc.org This reaction introduces a vinyl group at the C8 position, which can be further modified.

Table 1: Examples of Cross-Coupling Reactions at C8

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki | This compound, Arylboronic acid | Pd catalyst, Base | 8-Aryl-1,6-naphthyridin-2(1H)-one |

| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 8-Alkynyl-1,6-naphthyridin-2(1H)-one |

Reductive Dehalogenation Pathways

The chloro group at the C8 position can be removed through reductive dehalogenation. rsc.org This process typically involves the use of a reducing agent, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), or other chemical reductants. This reaction converts this compound into the parent 1,6-naphthyridin-2(1H)-one. nih.gov

Reactions Involving the Naphthyridinone Core

Beyond the C8 position, the naphthyridinone ring system itself offers sites for chemical modification.

Transformations of the Lactam Carbonyl Group (C2)

The lactam (a cyclic amide) functionality contains a carbonyl group at the C2 position which exhibits characteristic reactivity. While it is generally less reactive than the carbonyl group in ketones or aldehydes due to resonance with the adjacent nitrogen atom, it can still undergo certain transformations. researchgate.netnih.gov

The C2-carbonyl group can be a site for nucleophilic attack, although this is less common and requires highly reactive nucleophiles or activation of the carbonyl group. nih.gov Reactions such as reduction of the carbonyl to a methylene (B1212753) group (CH₂) or conversion to a thiocarbonyl group (C=S) using reagents like Lawesson's reagent are plausible transformations, though specific examples for this particular naphthyridinone are not extensively documented in readily available literature. mdpi.com

Electrophilic Aromatic Substitution on the Naphthyridinone System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In the this compound system, the pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the pyridone ring is considered more electron-rich and thus more susceptible to electrophilic substitution. masterorganicchemistry.com

Functionalization at Nitrogen Atoms (N1, N6)

The nitrogen atoms within the 1,6-naphthyridine (B1220473) framework, N1 and N6, present key opportunities for derivatization, which can significantly influence the compound's physicochemical and biological properties.

N1-Functionalization: The N1-position, located within the pyridinone ring, is an amide-type nitrogen. It is readily amenable to N-alkylation and N-arylation reactions. Standard alkylation conditions, such as the use of alkyl halides in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent (e.g., DMF, THF), can introduce a variety of alkyl and substituted alkyl groups.

| Reaction Type | Position | Reagents and Conditions | Product Type |

| N-Alkylation | N1 | Alkyl halide, Base (NaH, K₂CO₃), Solvent (DMF, THF) | N1-Alkyl-8-chloro-1,6-naphthyridin-2(1H)-one |

| N-Arylation | N1 | Aryl boronic acid, Cu(OAc)₂, Base, Solvent (DCM) | N1-Aryl-8-chloro-1,6-naphthyridin-2(1H)-one |

Modifications at Peripheral Carbon Positions (C3, C4, C5, C7)

The carbon skeleton of this compound offers multiple sites for the introduction of new functionalities, enabling fine-tuning of the molecule's properties.

Functionalization at C3 and C4: The C3 and C4 positions are part of the pyridinone ring. The presence of a double bond between C3 and C4 in some synthetic precursors allows for addition reactions. For the saturated 3,4-dihydro analogue, functionalization can be achieved through condensation reactions involving the active methylene group at C3. For instance, Knoevenagel condensation with aldehydes or ketones can introduce substituted moieties at this position.

Functionalization at C5 and C7: The C5 and C7 positions are located on the chloro-substituted pyridine ring. The chlorine atom at C8 exerts an electronic influence on these positions, making them susceptible to certain transformations. While direct C-H functionalization at these sites is challenging, they can be modified through multi-step synthetic sequences. For instance, starting from more elaborately substituted pyridines allows for the introduction of various groups at these positions prior to the cyclization to form the naphthyridinone core.

A significant transformation at the C7 position involves the displacement of a suitable leaving group. Although the primary focus is the 8-chloro derivative, related 7-chloro-1,6-naphthyridin-2(1H)-one systems demonstrate that the chloro substituent can be displaced by nucleophiles like alkylamines. acs.org This suggests that if a leaving group were present at C7 in the 8-chloro scaffold, similar nucleophilic aromatic substitution (SNAr) reactions would be feasible.

The chlorine atom at the 8-position itself is a key site for functionalization. It can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-nitrogen bonds, respectively. This has been demonstrated in related chloro-naphthyridine isomers.

| Reaction Type | Position(s) | Reagents and Conditions | Product Type |

| Knoevenagel Condensation | C3 | Aldehyde/Ketone, Base (e.g., piperidine, pyridine) | C3-Substituted derivatives |

| Nucleophilic Aromatic Substitution | C7 (with appropriate leaving group) | Nucleophile (e.g., R-NH₂) | C7-Amino derivatives |

| Suzuki Coupling | C8 | Aryl/heteroaryl boronic acid, Pd catalyst, Base | 8-Aryl/heteroaryl derivatives |

| Buchwald-Hartwig Amination | C8 | Amine, Pd catalyst, Base | 8-Amino derivatives |

Synthesis of Advanced Derivative Libraries for Research Screening

The this compound scaffold is an excellent starting point for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The functionalization strategies described above can be employed in a combinatorial fashion to rapidly produce a large number of analogs.

A common approach involves a divergent synthetic strategy. A common intermediate, such as N1-protected this compound, can be subjected to a variety of parallel reactions. For example, an array of boronic acids can be used in Suzuki coupling reactions to generate a library of 8-aryl derivatives. Subsequently, the N1-protecting group can be removed and the N1-position can be functionalized with a diverse set of alkylating or acylating agents. This modular approach allows for the systematic exploration of the chemical space around the core scaffold.

Stability and Degradation Pathways of this compound under Various Chemical Conditions

The chemical stability of this compound is a critical parameter, particularly for its potential use in biological systems. While specific degradation studies on this exact compound are not extensively reported in the literature, its stability can be inferred from the behavior of related chemical structures.

pH-Dependent Stability: The pyridinone ring system is generally stable under neutral and basic conditions. However, under strongly acidic conditions, the lactam functionality may be susceptible to hydrolysis, leading to ring opening. The presence of the chloro-substituent may influence the rate of this degradation.

Oxidative and Reductive Stability: The naphthyridinone core is relatively stable to mild oxidizing and reducing agents. However, strong oxidizing conditions could lead to the formation of N-oxides or degradation of the aromatic system. Reductive conditions, particularly catalytic hydrogenation, could potentially lead to the reduction of the pyridinone carbonyl group or dechlorination at the C8 position, depending on the catalyst and reaction conditions.

Structural and Conformational Analysis of 8 Chloro 1,6 Naphthyridin 2 1h One

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the chemical structure of novel compounds. For 8-Chloro-1,6-naphthyridin-2(1H)-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of its atomic connectivity and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is essential for unambiguous structure confirmation.

The ¹H NMR spectrum is expected to show distinct signals for the five protons of the molecule: four on the aromatic rings and one on the amide nitrogen. The protons on the naphthyridinone core would appear as doublets or multiplets in the aromatic region of the spectrum. The amide N-H proton typically appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms of the bicyclic core. The carbonyl carbon of the amide group would be the most deshielded, appearing at a significant downfield shift.

To definitively assign these signals, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify which protons are adjacent to each other on the ring system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the entire molecular framework. mdpi.com

By combining these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise isomeric structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table contains predicted data based on analysis of related structures. Specific experimental values may vary.

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| N1-H | 11.0 - 13.0 | Broad Singlet | Exchangeable proton, chemical shift is solvent-dependent. |

| Aromatic H | 7.0 - 9.0 | Doublet, Triplet, or Multiplet | Precise shifts and couplings determined by COSY. mdpi.com |

| ¹³C NMR | |||

| C2 (C=O) | 160 - 170 | Singlet | Carbonyl carbon, typically the most downfield signal. |

| C8 (C-Cl) | 145 - 155 | Singlet | Carbon attached to the electronegative chlorine atom. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the key structural features.

Table 2: Characteristic IR Absorption Bands for this compound This interactive table lists expected absorption frequencies based on known data for similar functional groups.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Notes |

|---|---|---|---|

| Amide N-H | N-H stretch | 3200 - 3400 | Typically a broad peak due to hydrogen bonding. |

| Amide Carbonyl | C=O stretch | 1650 - 1690 | A strong, sharp peak is characteristic of the lactam carbonyl. ekb.eg |

| Aromatic Rings | C=C stretch | 1450 - 1600 | Multiple bands indicating the aromatic nature of the core. ekb.eg |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula, C₈H₅ClN₂O.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks: the [M]⁺ peak and a smaller [M+2]⁺ peak at about one-third the intensity. nist.gov

Analysis of the fragmentation pattern in the mass spectrum can further support the proposed structure. Common fragmentation pathways for such heterocyclic compounds may include the loss of small, stable molecules like carbon monoxide (CO) from the lactam ring or the loss of a chlorine radical (Cl•).

Table 3: Predicted Mass Spectrometry Data for this compound This interactive table summarizes the expected mass spectrometric information.

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C₈H₅ClN₂O | |

| Molecular Weight | ~180.59 g/mol | |

| Exact Mass (for ³⁵Cl) | 180.0141 | Used for HRMS confirmation. |

| Isotopic Pattern | [M]⁺ and [M+2]⁺ | Expected in an ~3:1 ratio, confirming the presence of one chlorine atom. |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for a molecule in the solid state. This technique would unambiguously confirm the planar geometry of the fused 1,6-naphthyridinone ring system, the location of the chlorine atom at the C8 position, and the carbonyl group at the C2 position.

The analysis yields precise data on bond lengths, bond angles, and torsional angles within the molecule. For instance, studies on related naphthyridinone derivatives have provided detailed geometric parameters. nih.gov Furthermore, X-ray crystallography reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π-π stacking, which are discussed in section 4.4. Although a crystal structure for the title compound is not publicly available, data from a related molecule, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, illustrates the type of detailed information that can be obtained. nih.gov

Table 4: Representative Crystal Data Parameters from a Related Naphthyridinone Structure This interactive table shows example data from a published crystal structure nih.gov to illustrate the outputs of X-ray crystallography.

| Parameter | Example Value | Unit |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a | 14.01 | Å |

| b | 7.95 | Å |

| c | 16.12 | Å |

| β | 114.5 | ° |

| Volume | 1635 | ų |

Conformational Studies and Isomerism of Naphthyridinone Derivatives

The fused bicyclic core of this compound is inherently rigid and planar, which severely restricts its conformational freedom. Therefore, conformational analysis primarily focuses on the orientation of any flexible substituents, which are absent in this parent compound.

A more relevant topic is isomerism.

Constitutional Isomerism: The arrangement of the two nitrogen atoms within the naphthalene-like core gives rise to multiple isomers (e.g., 1,5-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines). The specific 1,6-naphthyridinone scaffold has been shown to be critical for certain biological activities. For example, 1,6-naphthyridin-2(1H)-one derivatives can exhibit potencies that are orders of magnitude higher than their 1,8-isomers, a difference attributed to the ability of the 1,6-isomer's ring nitrogen to act as a hydrogen bond acceptor with specific biological targets.

Tautomerism: The 2(1H)-one moiety can theoretically exist in a tautomeric equilibrium with its corresponding 2-hydroxy-1,6-naphthyridine form (the lactim). However, for 2-pyridone systems, the equilibrium overwhelmingly favors the lactam (keto) form, and this is expected to be the case for this compound as well.

Hydrogen Bonding and Intermolecular Interactions within Naphthyridinone Frameworks

The solid-state architecture and interactions with biological macromolecules are heavily influenced by non-covalent forces. The structure of this compound contains key features that dictate these interactions.

The primary sites for hydrogen bonding are the amide proton (N1-H) acting as a hydrogen bond donor and the carbonyl oxygen (C2=O) acting as a hydrogen bond acceptor. This arrangement is classic for 2-pyridone systems, which typically form strong, centrosymmetric hydrogen-bonded dimers in the solid state. This N-H···O=C interaction is a robust and predictable feature that often governs crystal packing. Studies on related naphthyridinone structures have confirmed the formation of such dimeric aggregates linked by hydrogen bonds. nih.gov

In the context of biological systems, these same groups are crucial for molecular recognition. For example, crystal structures of related 1,7-naphthyridin-8-one inhibitors bound to proteins show specific hydrogen bonds between the lactam carbonyl oxygen and lysine (B10760008) residues, with O···N distances measured between 2.8–3.0 Å. nih.govnih.gov

Beyond hydrogen bonding, the planar aromatic rings can participate in other non-covalent interactions:

π-π Stacking: The electron-rich π-systems of the naphthyridinone rings can stack on top of each other, contributing to the stability of the crystal lattice or binding to aromatic residues in a protein active site.

Halogen Bonding: The chlorine atom at C8, being an electronegative yet polarizable atom, has the potential to act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen.

These intermolecular forces collectively define the supramolecular chemistry of this compound, influencing its physical properties and its potential as a ligand for biological receptors. chemrxiv.org

Table 5: Summary of Potential Intermolecular Interactions This interactive table outlines the key non-covalent interactions possible for the title compound.

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Carbonyl C=O | Primary interaction driving dimerization and molecular recognition. nih.govnih.gov |

| Hydrogen Bond | Amide N-H | Other H-bond acceptors (e.g., in solvent or protein) | Solvation and receptor binding. |

| Hydrogen Bond | Ring Nitrogen (N6) | H-bond donors (e.g., in solvent or protein) | Molecular recognition. |

| π-π Stacking | Naphthyridinone Ring | Another Aromatic Ring | Crystal packing and binding in aromatic pockets. |

Computational and Theoretical Studies on 8 Chloro 1,6 Naphthyridin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 8-Chloro-1,6-naphthyridin-2(1H)-one. These calculations can determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, the chlorine substituent at the C8 position is expected to create an electron-deficient region, influencing its interaction with nucleophiles.

Molecular Docking and Ligand-Target Interaction Modeling (for biological research targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is pivotal in drug discovery for identifying potential biological targets of this compound and understanding the molecular basis of its activity.

Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have shown significant potential as inhibitors of various kinases, which are crucial enzymes in cell signaling pathways. For example, some analogs exhibit inhibitory activity against c-Src kinase, a protein implicated in cancer progression. researchgate.net Molecular docking studies can model the binding of this compound within the ATP-binding pocket of such kinases. These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The 1,6-naphthyridine (B1220473) core is known to form crucial hydrogen bonds with kinase residues, a feature that is often absent in its 1,8-isomer, explaining the observed differences in potency.

Molecular Dynamics Simulations for Conformational Space Exploration

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational space of this compound and its complexes. MD simulations track the movements of atoms over time, providing insights into the flexibility of the molecule and the stability of its binding modes.

For a molecule like this compound, which has a relatively rigid bicyclic core, MD simulations can still be valuable for understanding the dynamics of its substituents and how they influence interactions with a biological target. The presence of a single bond between C3 and C4 in the dihydro form of the naphthyridinone ring allows for greater conformational flexibility compared to its fully aromatic counterpart. MD simulations can help to assess how this flexibility impacts the molecule's ability to adapt to the binding site of a target protein.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the computed structure and electronic properties of this compound.

For instance, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. By comparing these predicted spectra with experimentally obtained data, researchers can confirm the molecular structure and assign specific resonances to individual atoms. Similarly, predicted IR spectra can help in the identification of characteristic vibrational modes, such as the carbonyl stretch of the pyridone ring. Discrepancies between theoretical and experimental data can point to specific environmental effects or limitations of the computational model.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthyridinone Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For naphthyridinone analogs, QSAR studies can be instrumental in identifying the key structural features that govern their therapeutic effects. nih.gov

By analyzing a dataset of related naphthyridinone derivatives with known biological activities, QSAR models can be developed to predict the activity of new, unsynthesized analogs. researchgate.net These models often use a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov For example, a QSAR study on naphthyridine derivatives revealed the importance of the C-1 NH and C-4 carbonyl groups for cytotoxic activity. nih.govnih.gov Such models can guide the design of more potent and selective analogs of this compound for specific therapeutic targets. mdpi.com

Interactive Data Table: QSAR Model Parameters for Naphthyridine Derivatives

| Model Type | Target Cell Line | q² | r² | r²_pred |

| CoMFA | HeLa | 0.857 | 0.984 | 0.966 |

| CoMFA | HL-60 | 0.777 | 0.937 | 0.913 |

| CoMFA | PC-3 | 0.702 | 0.983 | 0.974 |

| Data derived from a study on naphthyridine derivatives' cytotoxicity. nih.govnih.gov |

Exploration of Biological Activities and Underlying Mechanisms of Naphthyridinone Derivatives Excluding Clinical Human Trials and Dosage

Academic Investigation into Antimicrobial and Antibacterial Potentials

The urgent need for new antibacterial agents to combat the rise of multi-resistant bacterial strains has fueled research into novel chemical scaffolds, including naphthyridinone derivatives. nih.gov

Numerous studies have evaluated the in vitro antibacterial activity of naphthyridinone derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. While some derivatives exhibit direct antibacterial effects, others have shown more promise as modulators of antibiotic activity.

For instance, a series of 1,8-naphthyridine-3-carboxylic acid amides demonstrated very good bactericidal action against Escherichia coli. nih.gov Similarly, certain 1,8-naphthyridine (B1210474) derivatives showed good activity against Proteus vulgaris and Staphylococcus aureus. nih.gov Another study reported that 2-(β-D-galactopyranosylmethyl)-1,8-naphthyridine was more effective than tetracycline (B611298) against Gram-negative bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and P. vulgaris, as well as against the Gram-positive S. aureus. nih.gov

However, not all derivatives display potent intrinsic antibacterial activity. For example, 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide showed minimum inhibitory concentrations (MICs) ≥ 1.024 µg/mL against multi-resistant strains of E. coli, S. aureus, and P. aeruginosa, indicating a lack of clinically relevant direct antibacterial action. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of Naphthyridinone Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity |

|---|---|---|

| 1,8-Naphthyridine-3-carboxylic acid amides | Escherichia coli | Good bactericidal action. nih.gov |

| 1,8-Naphthyridine derivatives (23a–d, 24a–b) | Proteus vulgaris | Good activity. nih.gov |

| 1,8-Naphthyridine derivatives (25a–b) | Staphylococcus aureus | Good activity. nih.gov |

| 2-(β-D-galactopyranosylmethyl)-1,8-naphthyridine | Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus vulgaris, Staphylococcus aureus | More effective than tetracycline. nih.gov |

| 7-Acetamido-1,8-naphthyridin-4(1H)-one | Multi-resistant E. coli 06, S. aureus 10, P. aeruginosa 24 | No clinically relevant antibacterial activity (MIC ≥ 1.024 µg/mL). nih.govnih.gov |

| 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant E. coli 06, S. aureus 10, P. aeruginosa 24 | No clinically relevant antibacterial activity (MIC ≥ 1.024 µg/mL). nih.govnih.gov |

A significant area of research has been the ability of naphthyridinone derivatives to enhance the efficacy of existing antibiotics, a phenomenon known as synergism. nih.gov Studies have shown that even derivatives lacking direct antibacterial activity can potentiate the effects of conventional drugs like fluoroquinolones against multi-resistant bacteria. nih.govnih.gov

For example, subinhibitory concentrations of 7-acetamido-1,8-naphthyridin-4(1H)-one, when combined with norfloxacin (B1679917), ofloxacin (B1677185), and lomefloxacin (B1199960), significantly reduced the MICs of these antibiotics against multi-resistant strains of S. aureus, P. aeruginosa, and E. coli. nih.gov The greatest reduction was observed with ofloxacin and lomefloxacin against E. coli 06. nih.gov Similarly, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide also demonstrated a synergistic effect with these antibiotics, with the most significant reduction in the MIC of lomefloxacin against E. coli 06. nih.gov This potentiation of antibiotic activity suggests that these naphthyridinone derivatives could serve as valuable adjuvants in antibacterial therapy. nih.govnih.gov

The antimicrobial and synergistic activities of naphthyridinone derivatives are believed to stem from their interaction with various bacterial cellular targets and pathways. One of the primary proposed mechanisms is the inhibition of DNA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov This mechanism is shared with fluoroquinolone antibiotics, which may explain the observed synergistic effects. nih.gov In silico and in vitro studies have demonstrated that 1,8-naphthyridine derivatives can inhibit DNA gyrase, similar to fluoroquinolones. nih.gov

Another proposed mechanism involves the inhibition of bacterial efflux pumps. These pumps are transmembrane proteins that expel toxic substances, including antibiotics, from the bacterial cell, contributing to drug resistance. nih.gov Certain 1,8-naphthyridine derivatives have been reported to inhibit the NorA and MepA efflux pumps, which are responsible for the efflux of norfloxacin and ciprofloxacin, respectively. nih.gov By blocking these pumps, the naphthyridinone derivatives can increase the intracellular concentration of the antibiotic, thereby enhancing its antibacterial effect.

Research on Antiproliferative and Anticancer Activities

In addition to their antimicrobial potential, naphthyridinone derivatives have been extensively investigated for their antiproliferative and anticancer properties. nih.govnih.gov These compounds have shown promise in preclinical studies against a variety of cancer cell lines.

A number of 1,8-naphthyridine derivatives have been synthesized and screened for their in vitro cytotoxicity against various tumor cell lines. nih.gov For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent activity. nih.gov Compound 47 from one such study exhibited IC50 values of 0.41 and 0.77 µM against MIAPaCa and K-562 cancer cell lines, respectively. nih.gov Another derivative, compound 36 , had an IC50 of 1.19 µM on the PA-1 cancer cell line. nih.gov

Furthermore, a series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives were evaluated for their anticancer activity against the human breast cancer cell line (MCF7). researchgate.net Several of these derivatives displayed significant activity, with some showing better IC50 values than the reference drug staurosparine. researchgate.net Notably, compounds 10c , 8d , 4d , 10f , and 8b exhibited IC50 values of 1.47, 1.62, 1.68, 2.30, and 3.19 µM, respectively. researchgate.net

More recently, a novel family of 1,6-naphthyridin-2(1H)-one derivatives were designed as potent and highly selective FGFR4 inhibitors for hepatocellular carcinoma (HCC). nih.gov The representative compound, A34 , showed excellent anti-proliferative activities against FGFR4-dependent HCC cell lines and demonstrated remarkable antitumor efficacy in a Hep-3B HCC xenograft model. nih.gov

Table 2: In Vitro Anticancer Activity of Naphthyridinone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC50) |

|---|---|---|

| Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide) | MIAPaCa, K-562 | 0.41 µM, 0.77 µM. nih.gov |

| Compound 36 (Halogen substituted 1,8-naphthyridine-3-caboxamide) | PA-1 | 1.19 µM. nih.gov |

| Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative) | PA-1, SW620 | 0.41 µM, 1.4 µM. nih.gov |

| Compound 10c (2-phenyl-7-methyl-1,8-naphthyridine derivative) | MCF7 | 1.47 µM. researchgate.net |

| Compound 8d (2-phenyl-7-methyl-1,8-naphthyridine derivative) | MCF7 | 1.62 µM. researchgate.net |

| Compound 4d (2-phenyl-7-methyl-1,8-naphthyridine derivative) | MCF7 | 1.68 µM. researchgate.net |

| Compound 10f (2-phenyl-7-methyl-1,8-naphthyridine derivative) | MCF7 | 2.30 µM. researchgate.net |

| Compound 8b (2-phenyl-7-methyl-1,8-naphthyridine derivative) | MCF7 | 3.19 µM. researchgate.net |

| Compound A34 (1,6-naphthyridin-2(1H)-one derivative) | FGFR4-dependent HCC cell lines | Excellent anti-proliferative activity. nih.gov |

The anticancer activity of naphthyridinone derivatives is attributed to their ability to inhibit key biological targets essential for cancer cell proliferation and survival. ekb.eg

Topoisomerase Inhibition: Similar to their antibacterial mechanism, some naphthyridinone derivatives act as topoisomerase inhibitors in cancer cells. ekb.eg Topoisomerases are crucial enzymes that regulate DNA topology and are vital for DNA replication, transcription, and repair. nih.gov By inhibiting these enzymes, naphthyridinone derivatives can induce DNA damage and trigger apoptosis in cancer cells. nih.gov For example, 8-chloro-adenosine, which is converted to 8-chloro-ATP in cells, has been shown to inhibit the catalytic activity of topoisomerase II, leading to DNA double-stranded breaks in human myelocytic leukemia K562 cells. nih.gov

Protein Kinase Inhibition: Many naphthyridinone derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. ekb.egresearchgate.net For instance, the 1,6-naphthyridin-2(1H)-one derivative A34 was specifically designed as a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a protein kinase implicated in hepatocellular carcinoma. nih.gov Another study reported that certain 5H-benzo[c] nih.govnih.govnaphthyridin-6-one derivatives showed inhibitory activity against Aurora kinases, which are critical for cell division. ekb.eg

The diverse mechanisms of action, including the inhibition of topoisomerases and protein kinases, underscore the potential of the naphthyridinone scaffold in the development of novel anticancer agents. ekb.eg

Structure-Activity Relationship (SAR) Studies for Antineoplastic Activity

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For naphthyridinone derivatives, these studies have provided valuable insights into the structural features necessary for their anticancer effects.

Research has shown that chemical modifications of the naphthyridine ring can significantly enhance the cytotoxic activity of these compounds. nih.gov A series of naphthyridine derivatives were synthesized and evaluated for their in-vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), have been employed to understand the key structural features for cytotoxicity. nih.govmdpi.com These models revealed that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, along with the C-2 naphthyl ring, are important for cytotoxic activity in all three cancer cell lines. nih.gov

Furthermore, the substitution pattern on the naphthyridine core plays a critical role. For instance, in the quinoline (B57606) and naphthyridine series, an aniline (B41778) group at C-4, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 in the quinoline ring are important for optimal activity. nih.gov In the 1,8-naphthyridine ring, an aminopyrrolidine functionality at C-7, a 2'-thiazolyl group at N-1, and a carboxy group at C-3 are essential for eliciting cytotoxicity. nih.gov

The saturation level of the C3-C4 bond in 1,6-naphthyridin-2(1H)-ones also influences their biological targets. Derivatives with a C3-C4 single bond, which allows for greater conformational flexibility, have shown potential as Hsp90 inhibitors. nih.gov In contrast, those with a C3-C4 double bond exhibit potent c-Src inhibition due to their planar rigidity. Isomeric variations are also significant, with 1,6-naphthyridin-2(1H)-ones demonstrating substantially higher potency against c-Src compared to their 1,8-isomers, attributed to favorable hydrogen bonding interactions.

| Compound Series | Key Structural Features for Antineoplastic Activity | Targeted Cell Lines/Enzymes |

| Naphthyridine Derivatives | C-1 NH, C-4 carbonyl group, C-2 naphthyl ring | HeLa, HL-60, PC-3 |

| Quinoline/Naphthyridine Hybrids | Aniline at C-4, aminoacrylamide at C-6, cyano at C-3, alkoxy at C-7 (quinoline); aminopyrrolidine at C-7, 2'-thiazolyl at N-1, carboxy at C-3 (1,8-naphthyridine) | Various cancer cell lines |

| 1,6-Naphthyridin-2(1H)-ones | C3-C4 single bond (Hsp90 inhibition); C3-C4 double bond (c-Src inhibition) | Breast cancer cell lines, c-Src kinase |

Anti-inflammatory Research in Naphthyridinone Derivatives

Naphthyridinone derivatives have also been investigated for their anti-inflammatory properties. researchgate.nettandfonline.com Certain 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and screened for their in-vitro anti-inflammatory activity. nih.gov One particular compound from this series demonstrated significant anti-inflammatory effects. nih.gov The mechanism of action for the anti-inflammatory effects of some derivatives involves the reduction of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS). researchgate.net

Other Investigational Biological Activities

Beyond their antineoplastic and anti-inflammatory potential, naphthyridinone derivatives have been explored for a range of other biological activities.

Phosphodiesterase (PDE) Inhibition Studies

Certain substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of phosphodiesterase IV (PDE IV). nih.gov These compounds have been shown to inhibit the activation of polymorphonuclear leukocytes and induce relaxation of guinea pig trachea. nih.gov PDE inhibitors work by preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. medchemexpress.comwikipedia.org The inhibition of PDE4, in particular, has been linked to anti-inflammatory and bronchodilatory effects, making these compounds potential candidates for asthma treatment. nih.govwikipedia.org

Receptor Agonism/Antagonism

The interaction of naphthyridinone derivatives with various biological receptors is an active area of research. Ligands, which can be agonists (activating a receptor) or antagonists (blocking a receptor), play a key role in modulating biological pathways. youtube.com

Some 1,5-naphthyridine (B1222797) derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.gov Optimization of a screening hit led to the discovery of aminothiazole and pyrazole (B372694) derivatives of 1,5-naphthyridine that inhibit ALK5 autophosphorylation with high potency. nih.gov

Conversely, studies on 1-alkyl-7-(2-hydroxy-3-alkylaminopropoxy)-1,8-naphthyridin-2-ones showed that these compounds were devoid of beta-blocking activity, indicating a lack of antagonism at beta-adrenergic receptors. nih.gov

Antiallergic and Antiviral Properties

From a research perspective, naphthyridinone derivatives have shown promise as antiallergic and antiviral agents. mdpi.com Their antiallergic potential is linked to their PDE inhibitory activity, which can modulate the response of inflammatory cells. mdpi.com

In the realm of antiviral research, these compounds have demonstrated activity against a variety of viruses. researchgate.net For instance, aaptamine, a 1,6-naphthyridine (B1220473) derivative isolated from a marine sponge, and its derivatives have shown activity against HIV-1. nih.gov Other synthetic 1,6-naphthyridine and isoquinoline (B145761) analogues have exhibited potent activity against human cytomegalovirus (HCMV). researchgate.net The mechanism of antiviral action for some of these derivatives is believed to involve the inhibition of viral replication at an early stage. researchgate.net

Elucidation of Molecular Targets and Biochemical Pathways

The biological effects of 8-Chloro-1,6-naphthyridin-2(1H)-one and its derivatives are a consequence of their interaction with specific molecular targets and the subsequent modulation of biochemical pathways.

A primary mechanism of action for the antineoplastic activity of many naphthyridinone derivatives is the inhibition of tyrosine kinases. These enzymes are critical components of cell signaling pathways that control cell growth, differentiation, and survival. By inhibiting tyrosine kinases such as BCR-ABL and c-Src, these compounds can disrupt the proliferation of cancer cells. Some derivatives also act as inhibitors of topoisomerase II, an enzyme essential for DNA replication, leading to anticancer effects. nih.govmdpi.com

For their antibacterial properties, some 1,8-naphthyridine derivatives have been shown to inhibit DNA gyrase (a type of topoisomerase), similar to the mechanism of fluoroquinolone antibiotics. mdpi.commdpi.com This inhibition disrupts bacterial DNA replication, leading to cell death. mdpi.com

The anti-inflammatory effects are often mediated through the inhibition of enzymes like PDE4, which leads to an increase in intracellular cAMP levels and subsequent downstream effects on inflammatory cells. nih.gov Additionally, the inhibition of iNOS expression reduces the production of nitric oxide, a key inflammatory mediator. researchgate.net

The diverse biological activities of naphthyridinone derivatives are also linked to their ability to interact with a variety of receptors, including the TGF-β type I receptor, which is involved in cell growth and differentiation. nih.gov

| Biological Activity | Molecular Target/Biochemical Pathway | Compound Class |

| Antineoplastic | Tyrosine Kinase Inhibition (e.g., BCR-ABL, c-Src), Topoisomerase II Inhibition | 1,6-Naphthyridin-2(1H)-ones, other naphthyridine derivatives |

| Anti-inflammatory | PDE IV Inhibition, iNOS Inhibition | 1,8-Naphthyridin-2(1H)-ones, 1,8-naphthyridine-3-carboxamides |

| Antibacterial | DNA Gyrase (Topoisomerase) Inhibition | 1,8-Naphthyridine derivatives |

| Receptor Modulation | TGF-β Type I Receptor (ALK5) Inhibition | 1,5-Naphthyridine derivatives |

| Antiviral | Inhibition of viral replication | Aaptamine and its derivatives, 1,6-naphthyridine analogues |

Applications in Chemical Biology and Material Science Research

8-Chloro-1,6-naphthyridin-2(1H)-one as a Molecular Probe in Chemical Biology

The inherent photophysical properties of the naphthyridinone scaffold make it an attractive candidate for the development of molecular probes. While research may not always specify the 8-chloro isomer, the general 1,6-naphthyridinone core is known for its fluorescent characteristics. mdpi.com These probes are instrumental in biochemical assays and cellular imaging, allowing for the detection and study of specific biomolecules and biological processes.

Key characteristics that support its use as a molecular probe include:

Fluorescence and Solvatochromism : Related naphthyridinone compounds are reported to exhibit dual fluorescence and solvatochromism, where the emission spectrum changes depending on the polarity of the solvent. mdpi.com This property is highly valuable for probes designed to report on changes in their local microenvironment, such as binding to a protein or entering a cell membrane.

High Quantum Yields : Efficient emission of light, or a high quantum yield, is a crucial feature for a fluorescent probe, as it determines the brightness and sensitivity of the detection. mdpi.com

Large Stokes Shifts : A significant separation between the maximum absorption and emission wavelengths (a large Stokes shift) is desirable to minimize self-quenching and improve the signal-to-noise ratio. mdpi.com

These photophysical properties, summarized in the table below, suggest that this compound could be developed into sensitive probes for detecting specific biological targets, such as thiols or nucleotides, or for investigating the structural characteristics of nucleic acids and enzyme binding sites. mdpi.com

| Photophysical Property | Description | Relevance in Chemical Biology |

| Fluorescence | The emission of light upon absorption of electromagnetic radiation. | Enables visualization and quantification of the probe and its target. |

| Solvatochromism | The change in absorption or emission spectra in response to solvent polarity. mdpi.com | Allows the probe to report on the local environment, such as binding events. mdpi.com |

| Large Stokes Shift | A significant difference between the peak absorption and peak emission wavelengths. mdpi.com | Minimizes signal interference and enhances detection sensitivity. mdpi.com |

| High Quantum Yield | High efficiency of converting absorbed light into emitted light. mdpi.com | Provides a bright signal for sensitive detection of biomolecules. mdpi.com |

Integration into Complex Molecular Architectures and Scaffolds for Research Purposes

The this compound core is a versatile building block for constructing more complex molecules. The chlorine atom at the C8 position is a particularly useful chemical handle. As an electron-withdrawing group, it enhances the electrophilicity of the carbon it is attached to, making it susceptible to nucleophilic substitution reactions.

This reactivity allows for site-selective functionalization through various chemical transformations, including:

Cross-Coupling Reactions : The chloro group can be readily replaced by other functional groups using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the covalent linking of the naphthyridinone scaffold to other molecular fragments, creating diverse libraries of compounds for screening.

Nucleophilic Aromatic Substitution : Amines, thiols, and other nucleophiles can displace the chloride to introduce new substituents that can modulate the molecule's biological activity, solubility, or photophysical properties.

The ability to easily diversify the 1,6-naphthyridin-2(1H)-one scaffold is a key reason for its use in medicinal chemistry and drug discovery. nih.govmdpi.com Researchers can systematically modify the substituents at various positions to optimize the interaction of the molecule with its biological target. researchgate.net

| Scaffold | Synthetic Transformation | Resulting Architecture | Research Purpose |

| Chloro-substituted Naphthyridinone | Nucleophilic substitution with amines | Amino-naphthyridinone derivatives | Exploration of new receptor binding modes |

| Chloro-substituted Naphthyridinone | Suzuki cross-coupling | Aryl- or Heteroaryl-naphthyridinones | Expanding structural diversity for lead optimization |

| Nitrile-substituted Pyridone | Acidic or basic cyclization | Substituted 1,6-naphthyridin-2(1H)-ones | Synthesis of diverse scaffolds for biological screening nih.gov |

Exploration in Advanced Material Science (e.g., electronic materials, optical materials)

The unique optical and electronic properties of the naphthyridine scaffold extend its utility beyond biology and into the realm of material science. The same characteristics that make them promising fluorescent probes—such as strong light absorption and emission—are also desirable for the creation of advanced functional materials. mdpi.com

Derivatives of the 1,6-naphthyridin-2(1H)-one core are being explored for applications in:

Organic Light Emitting Diodes (OLEDs) : The luminescence of these compounds suggests their potential as emitter materials in OLEDs. By tuning the molecular structure, it is possible to alter the emission color and efficiency, contributing to the development of next-generation displays and lighting.

Luminescent Materials : Naphthyridine derivatives are generally recognized as luminescent materials, with potential applications in sensors, security inks, and optical data storage. mdpi.com The 8-chloro substituent provides a convenient point for attaching the scaffold to polymers or other matrices to create novel functional materials.

The investigation into these applications is an active area of research, driven by the need for new materials with tailored optical and electronic properties.

Role as a Privileged Scaffold in Ligand Design for Various Receptors

The concept of a "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological receptors. nih.govmdpi.com The 1,6-naphthyridin-2(1H)-one nucleus is considered one such scaffold. Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can be decorated with various functional groups to achieve potent and selective binding to a specific target. nih.govnih.gov

The utility of the 1,6-naphthyridinone scaffold in ligand design is demonstrated by its presence in compounds targeting a range of receptors, including protein kinases. The specific arrangement of nitrogen atoms and the carbonyl group in the 1,6-naphthyridin-2(1H)-one structure allows it to act as both a hydrogen bond donor and acceptor. This facilitates strong and specific interactions with the amino acid residues in a protein's binding site. For example, the 1,6-naphthyridine (B1220473) configuration has been shown to enable crucial hydrogen bonding with kinase residues that is not possible with isomeric scaffolds like 1,8-naphthyridinones.

The this compound, therefore, serves as a valuable starting point for the rational design of new therapeutic agents and research ligands.

Future Directions in Research on 8 Chloro 1,6 Naphthyridin 2 1h One

Development of Novel and Efficient Synthetic Routes with Enhanced Sustainability

The synthesis of naphthyridine cores has traditionally relied on methods that can involve harsh reaction conditions, expensive metal catalysts, and organic solvents. nih.govacs.org A primary future objective is the development of more sustainable and efficient synthetic pathways to 8-Chloro-1,6-naphthyridin-2(1H)-one.

Key research directions include:

Green Chemistry Approaches: Inspired by recent advancements in the synthesis of related heterocycles like 1,8-naphthyridines, research should focus on adapting reactions to aqueous media. nih.govacs.org The use of water as a solvent drastically reduces the environmental impact and simplifies purification.

Biocompatible Catalysts: Exploring inexpensive, non-toxic, and biodegradable catalysts, such as the ionic liquid choline (B1196258) hydroxide, could provide a greener alternative to traditional metal catalysts. nih.govacs.org

Flow Chemistry: The implementation of continuous flow reactors could offer precise control over reaction parameters, improve safety, and allow for easier scalability from laboratory to gram-scale production, which is crucial for further preclinical development.

| Synthetic Strategy | Potential Advantage |

| Friedlander Condensation in Water | Reduced use of organic solvents, enhanced safety. nih.gov |

| Choline Hydroxide Catalysis | Use of a metal-free, non-toxic, and biocompatible catalyst. nih.gov |

| Multi-component Reactions | Increased atomic efficiency and reduced number of synthetic steps. |

| Microwave-Assisted Synthesis | Accelerated reaction times and potentially higher yields. |

Design and Synthesis of Chemically Diverse Derivatives with Tunable Properties

The this compound core is a template that can be systematically modified to fine-tune its physicochemical and biological properties. While extensive libraries of 1,6-naphthyridin-2(1H)-ones exist, a significant portion remains unsubstituted at the C8 position. nih.gov This highlights the opportunity for focused exploration around the 8-chloro variant.

Future design and synthesis efforts should concentrate on:

Systematic Substituent Scanning: Creating a library of derivatives by introducing a wide range of functional groups at other positions (N1, C3, C4, C5, and C7) to probe the structure-activity relationship (SAR).

Modulation of Physicochemical Properties: Introducing polar groups to improve aqueous solubility or lipophilic groups to enhance membrane permeability. The choice between a C3-C4 single bond for conformational flexibility or a double bond for planar rigidity can also be explored to optimize target binding.

Bioisosteric Replacement: Replacing the C8-chloro group with other halogens (F, Br, I) or isosteres like CF3 or CN to modulate binding interactions and metabolic stability. A protocol for introducing a nitrile group at the C8 position, which can be further derivatized, has been developed and could be adapted. nih.govmdpi.com

| Position of Modification | Rationale | Potential Impact |

| N1 | Modulate hydrogen bonding and steric interactions. | Altered target affinity and selectivity. |

| C3 | Introduce side chains for interaction with specific pockets. | Enhanced potency and tunable ADME properties. |

| C5/C7 | Fine-tune electronic properties and solubility. | Improved pharmacokinetics. |

| C8 | Bioisosteric replacement of Chlorine. | Modified binding affinity and metabolic stability. |

In-depth Mechanistic Studies of Biological Interactions and Target Validation

A critical area of future research is to precisely identify the molecular targets of this compound and its derivatives and to understand how they exert their biological effects at a molecular level. Analogous 1,6-naphthyridinone structures are known to be potent inhibitors of protein kinases. nih.gov

Key research initiatives will involve:

Target Identification: Utilizing chemical proteomics and affinity-based pulldown assays to identify the primary protein binding partners from cell lysates.

Kinase Profiling: Screening against a broad panel of kinases to determine the selectivity profile. The 1,6-naphthyridinone scaffold has shown significantly higher potency against kinases like c-Src compared to its 1,8-isomer, an interaction that warrants investigation for the 8-chloro derivative.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein(s) through X-ray crystallography. This would provide definitive evidence of the binding mode and reveal key interactions, such as hydrogen bonds facilitated by the 1,6-nitrogen configuration, that are crucial for affinity.

Cellular Pathway Analysis: Investigating how target inhibition by the compound affects downstream signaling pathways within the cell to understand the ultimate phenotypic outcome, such as the disruption of cancer cell proliferation.

Exploration of Uncharted Biological Activities and Therapeutic Avenues (preclinical)

While kinase inhibition for cancer therapy is a promising starting point, the broad biological potential of the naphthyridine class suggests that this compound may have applications in other diseases. nih.gov Preclinical studies should aim to uncover these uncharted activities.

Potential therapeutic areas for exploration include:

Antiviral Activity: Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been investigated as potential antiviral agents, for instance, against the hepatitis C virus (HCV).

Antibacterial Enhancement: Although many naphthyridine derivatives lack direct, clinically relevant antibacterial activity, they can act synergistically with existing antibiotics. nih.gov Research should explore if this compound can potentiate the effects of antibiotics like fluoroquinolones against multi-drug resistant bacterial strains. nih.gov

Anti-inflammatory Effects: Given the role of various kinases in inflammatory signaling, the potential of these compounds to act as anti-inflammatory agents should be investigated in relevant cellular and animal models. nih.gov

Antiparasitic Applications: The broader naphthyridine family has demonstrated antiparasitic properties, suggesting another possible therapeutic avenue to explore. nih.gov

Advanced Computational Modeling for Rational Design and Property Prediction

To streamline the drug discovery process, advanced computational tools can be leveraged to rationally design derivatives and predict their properties before undertaking costly and time-consuming synthesis.

Future computational efforts should include:

Molecular Docking: Performing virtual screening of designed derivatives against the three-dimensional structures of known biological targets (e.g., kinase active sites) to predict binding affinities and poses, thereby prioritizing the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of the synthesized derivatives with their measured biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling: Identifying the key structural features and spatial arrangements required for biological activity, which can guide the design of novel derivatives with improved potency and selectivity.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable pharmacokinetic or toxicity profiles.

| Computational Method | Application in Research |

| Molecular Docking | Predict binding affinity and mode to protein targets like kinases. |

| QSAR | Correlate chemical structure with biological activity to guide design. |

| Molecular Dynamics Simulation | Study the dynamic stability of the compound-protein complex. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to prioritize candidates. |

Integration with High-Throughput Screening Platforms for Academic Discovery

The synthesis of a chemically diverse library of this compound derivatives provides the foundation for large-scale biological evaluation. Integrating these libraries with high-throughput screening (HTS) platforms is essential for accelerating the pace of discovery.

This integration will enable:

Broad Target Screening: Rapidly evaluating the compound library against hundreds of biological targets, such as a comprehensive kinome scan, to identify primary hits in an unbiased manner.

Phenotypic Screening: Testing the library in cell-based assays that measure a specific phenotype (e.g., cancer cell death, inhibition of viral replication) without a preconceived target, which can lead to the discovery of novel mechanisms of action.

Hit-to-Lead Optimization: Once initial hits are identified through HTS, the platform can be used to rapidly screen subsequent, more focused libraries to optimize potency, selectivity, and drug-like properties. This iterative cycle of design, synthesis, and screening is the hallmark of modern drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products